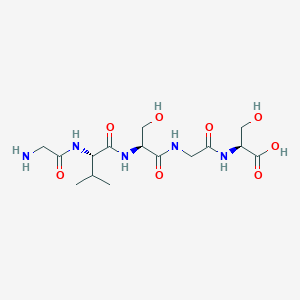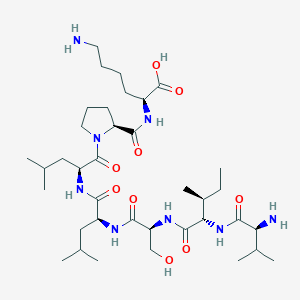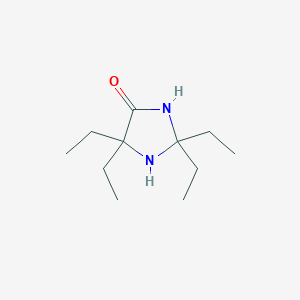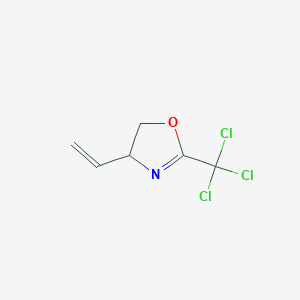
Pubchem_16179565
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pubchem_16179565 is a chemical compound listed in the PubChem database, which is a public repository for chemical structures and their biological activities. This compound is known for its unique properties and applications in various scientific fields.
Métodos De Preparación
The synthesis of Pubchem_16179565 involves several steps and specific reaction conditions. Common synthetic routes include:
Reduction of Tributyltin Oxide: This method involves the reduction of tributyltin oxide with polymethylhydrosiloxane.
Reduction of Tributyltin Chloride: Another method is the reduction of tributyltin chloride with lithium aluminium hydride.
Análisis De Reacciones Químicas
Pubchem_16179565 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using common reagents like lithium aluminium hydride.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Aplicaciones Científicas De Investigación
Pubchem_16179565 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrostannylation reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pubchem_16179565 involves its interaction with specific molecular targets and pathways. It acts as a hydrogen donor in radical chain mechanisms, which is crucial for its utility in organic synthesis .
Comparación Con Compuestos Similares
Pubchem_16179565 can be compared with other similar compounds such as:
Tributyltin Hydride: This compound is similar in structure and function, often used in similar types of reactions.
Trimethyltin Chloride: Another related compound with similar applications in organic synthesis.
This compound stands out due to its specific reactivity and the unique conditions under which it can be synthesized and utilized.
Propiedades
Número CAS |
196311-56-5 |
|---|---|
Fórmula molecular |
C72H26 |
Peso molecular |
891.0 g/mol |
Nombre IUPAC |
tetracosacyclo[40.4.4.411,36.413,14.419,24.429,34.26,48.241,49.05,47.046,50.251,53.010,54.018,67.023,66.028,63.033,62.037,52.055,72.056,59.057,70.058,71.060,69.061,64.065,68]doheptaconta-1(46),2,4,6(54),7,9,11,13(70),14,16,18(67),19,21,23,25,27,29(62),30,32,34(59),35,37,39,41(52),42,44,47,49,51(72),53(71),55,57,60,63,65,68-hexatriacontaene |
InChI |
InChI=1S/C72H26/c1-9-27-28-10-2-14-32-36-18-6-22-40-45-26-46-42-24-8-20-38-34-16-4-12-30-29-11-3-15-33-37-19-7-23-41-44-25-43-39-21-5-17-35-31(13-1)47(27)59-60(48(28)32)64(52(36)40)70-56(45)68-58(46)72-66(54(38)42)62(50(30)34)61(49(29)33)65(53(37)41)71(72)57(44)67(68)55(43)69(70)63(59)51(35)39/h1-26H |
Clave InChI |
OKHWDONXMRLOQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C=CC=C4C3=C5C6=C2C(=C1)C7=C8C6=C9C1=C2C3=C(C=C1C8=CC=C7)C1=CC=CC6=C1C1=C3C3=C7C8=C(C=CC=C8C8=C3C2=C2C9=C5C3=C4C=CC=C3C2=C8)C2=CC=CC3=C4C=CC=C6C4=C1C7=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-](/img/structure/B12583365.png)


![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)
![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)




![2,9-Di([1,1'-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline](/img/structure/B12583421.png)


![3-Phenyl-6-(trichloromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12583444.png)
